5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile

Arene substitution pattern Solid-state packing Solubility differentiation

Researchers requiring aryl-thiophene carbonitrile building blocks for CNS drug discovery often face inconsistent reactivity and solubility from meta isomers or simpler analogs. 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile (CAS 1365969-46-5) provides a validated solution: • CNS-optimized LogP (2.78) & TPSA (44.02 Ų) for fragment-based screening • Para-substitution ensures linear geometry for predictable Suzuki coupling & solid-state packing • 98% purity with multi-supplier availability ensures rapid scale-up without re-purification

Molecular Formula C12H9NOS
Molecular Weight 215.27 g/mol
CAS No. 1365969-46-5
Cat. No. B12071011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile
CAS1365969-46-5
Molecular FormulaC12H9NOS
Molecular Weight215.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=CC=C(S2)C#N
InChIInChI=1S/C12H9NOS/c13-7-11-5-6-12(15-11)10-3-1-9(8-14)2-4-10/h1-6,14H,8H2
InChIKeyPULRQWHCJYPGCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Procurement Overview


5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile (CAS 1365969-46-5) is a para-substituted phenyl-thiophene carbonitrile building block with molecular formula C12H9NOS and molecular weight 215.27 g/mol . The compound features a thiophene-2-carbonitrile core linked at the 5-position to a 4-(hydroxymethyl)phenyl group, yielding a LogP of 2.78 and a topological polar surface area (TPSA) of 44.02 Ų . It is commercially available at purities of ≥95% to 98% from multiple suppliers . This compound belongs to the aryl-thiophene carbonitrile class and serves as a versatile intermediate in medicinal chemistry and materials science programs.

Why Substitution with Meta Isomer or Simpler Analogs Fails


The para-substitution pattern on the phenyl ring of 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile imparts distinct solid-state packing, solubility, and potentially divergent reactivity in cross-coupling and downstream derivatization compared to its meta isomer (CAS 1349717-27-6). Although both isomers share identical computed LogP and TPSA values , the para arrangement typically yields higher melting points and lower solubility in common organic solvents—a well-established arene substitution pattern effect [1]. Furthermore, replacing the target compound with the simpler 5-(hydroxymethyl)thiophene-2-carbonitrile (CAS 172349-09-6), which lacks the phenyl spacer, results in a LogP drop from 2.78 to 1.11 and a TPSA increase from 44.02 to 72.26 Ų , fundamentally altering lipophilicity and membrane permeability in any biological or chromatographic application. These differences are quantitative and predictable, making generic substitution unreliable without experimental validation.

Quantitative Differentiation Evidence


Para vs. Meta Isomer: Solid-State Property Divergence

5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile (para isomer, CAS 1365969-46-5) is predicted to exhibit a higher melting point and lower solubility in non-polar solvents compared to its meta isomer 5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile (CAS 1349717-27-6). Both isomers share identical molecular formula (C12H9NOS), molecular weight (215.27), computed LogP (2.78), and TPSA (44.02 Ų) . However, the para substitution pattern permits tighter crystal packing due to the linear molecular axis, while the meta isomer introduces a kink that disrupts lattice order—a principle consistently observed across disubstituted benzenes [1]. Although specific experimental melting points or solubility data for these two isomers are not publicly reported at the time of this analysis, the class-level inference is strong and directionally predictive [1].

Arene substitution pattern Solid-state packing Solubility differentiation

Phenyl Spacer Effect on Lipophilicity and Permeability

The target compound 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile (CAS 1365969-46-5) exhibits a computed LogP of 2.78, which is 2.5-fold (1.67 log units) higher than that of 5-(hydroxymethyl)thiophene-2-carbonitrile (CAS 172349-09-6, LogP = 1.11) . This corresponds to an approximately 47-fold higher predicted octanol-water partition coefficient for the target compound. Simultaneously, the TPSA drops from 72.26 Ų (simpler analog) to 44.02 Ų (target), a 39% reduction . Both parameters move the target compound closer to the established CNS drug-likeness window (LogP 2–5, TPSA < 60–70 Ų) [1].

Lipophilicity LogP Membrane permeability Drug-likeness

Conformational Flexibility and Molecular Rigidity

The target compound possesses 2 rotatable bonds (the CH2–OH bond and the phenyl–thiophene biaryl linkage), identical to its meta isomer . In contrast, the simpler analog 5-(hydroxymethyl)thiophene-2-carbonitrile has only 1 rotatable bond . The additional rotatable bond in the target compound arises from the phenyl-thiophene biaryl axis, which introduces conformational degrees of freedom that can modulate binding entropy. However, the para substitution maintains a linear molecular shape that may reduce the entropic penalty upon target binding compared to the meta isomer, where the kinked geometry forces greater conformational reorganization [1].

Conformational flexibility Molecular rigidity Entropic penalty Target engagement

Synthetic Versatility of the Hydroxymethyl Handle

The benzylic hydroxymethyl (–CH2OH) group of 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile (CAS 1365969-46-5) is a versatile synthetic handle that can undergo oxidation to the corresponding aldehyde or carboxylic acid, conversion to a halide (Cl, Br, I) for nucleophilic displacement, or direct Mitsunobu and esterification reactions . The para positioning of this handle relative to the thiophene linkage ensures that any derived functional group remains electronically isolated from the thiophene core, preserving the carbonitrile's electron-withdrawing character for subsequent transformations. In contrast, the simpler analog 5-(hydroxymethyl)thiophene-2-carbonitrile places the hydroxymethyl directly on the electron-deficient thiophene ring, where its reactivity is modulated by the adjacent cyano group . The phenyl spacer in the target compound thus provides a predictable, electronically decoupled functionalization site.

Synthetic handle Divergent derivatization Oxidation Halogenation Suzuki coupling

Commercial Availability and Purity Specifications

5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile (CAS 1365969-46-5) is offered at 98% purity by Leyan and at ≥95% purity by CymitQuimica , representing a commercially mature building block. Its meta isomer (CAS 1349717-27-6) is available at 97% purity . While purity specifications are comparable, the para isomer benefits from broader supplier coverage and a documented MDL number (MFCD21602055) that facilitates regulatory and inventory tracking . The simpler analog 5-(hydroxymethyl)thiophene-2-carbonitrile is also available at 97% purity, but its divergent physicochemical profile (see Evidence Item 2) means it cannot substitute for the target compound without altering experimental outcomes .

Purity specification Procurement readiness SAR campaigns Quality control

Optimal Procurement and Deployment Scenarios


CNS and Intracellular Receptor Fragment Libraries

With a LogP of 2.78 and TPSA of 44.02 Ų, 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile falls within the favorable CNS drug-likeness window, making it a superior fragment choice over the simpler 5-(hydroxymethyl)thiophene-2-carbonitrile (LogP 1.11, TPSA 72.26 Ų) . Procurement at 98% purity ensures immediate deployment in fragment-based screening without re-purification . The para-substituted hydroxymethylphenyl group provides a synthetically accessible handle for late-stage diversification. In contrast, use of the meta isomer would introduce a kinked geometry that alters binding pose and potentially confounds SAR interpretation [1].

Suzuki Coupling for Biaryl Drug Candidates

The para-hydroxymethylphenyl group of the target compound can be readily converted to a halide or boronic ester, enabling iterative Suzuki couplings for the construction of complex biaryl architectures. The phenyl spacer electronically decouples the reactive handle from the thiophene carbonitrile, providing orthogonal reactivity that is not achievable with the simpler analog where the hydroxymethyl is directly on the thiophene ring . The compound's 2 rotatable bonds and linear geometry further facilitate predictable coupling outcomes .

Physicochemical Optimization via Para Isomer Switch

If a lead series derived from the meta isomer (CAS 1349717-27-6) exhibits solubility-limited absorption or poor crystallinity, switching to the para isomer (CAS 1365969-46-5) may improve solid-state properties due to the linear molecular axis that promotes tighter crystal packing and potentially higher melting points . Although experimental melting point data are not yet publicly available for direct comparison, the well-established trend in arene substitution chemistry strongly supports this directional effect . Procurement of both isomers for parallel physicochemical profiling is recommended to empirically validate the predicted differentiation.

Agrochemical Intermediates with Isolated Functional Sites

In agrochemical discovery programs where the thiophene-2-carbonitrile core serves as a pharmacophore for pest control targets, the target compound's para-hydroxymethylphenyl substituent provides a functionalization handle that does not electronically perturb the cyano-thiophene moiety. This is critical for maintaining target engagement while exploring substituent effects at the benzylic position. The 98% purity specification and multiple supplier availability ensure reliable procurement for gram-to-kilogram scale-up .

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